

1-Acetylpirperazine: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **1-Acetylpirperazine**

Cat. No.: **B087704**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the status of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various piperazine-containing building blocks, **1-acetylpirperazine** stands out as a particularly versatile and valuable starting material for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the role of **1-acetylpirperazine** in drug discovery, detailing its synthesis, key reactions, and applications in the development of therapeutics for a range of diseases, with a focus on oncology and central nervous system (CNS) disorders.

Physicochemical Properties of 1-Acetylpirperazine

1-Acetylpirperazine is a white to off-white crystalline solid at room temperature.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ N ₂ O	
Molecular Weight	128.17 g/mol	
CAS Number	13889-98-0	
Melting Point	31-34 °C	
Boiling Point	95-105 °C at 0.5 Torr	
Solubility	Soluble in water and methanol.	
pKa (Basic)	7.9	

Synthesis of 1-Acetylpirperazine and Key Derivatives: Experimental Protocols

The synthesis of **1-acetylpirperazine** and its derivatives is a cornerstone of many medicinal chemistry campaigns. The following section provides detailed experimental protocols for the preparation of the core building block and a key intermediate.

Experimental Protocol 1: Synthesis of 1-Acetylpirperazine

This protocol describes the direct acetylation of piperazine.

Materials:

- Piperazine
- Acetic anhydride
- Alkaline medium (e.g., sodium bicarbonate solution)
- Solvent (e.g., dichloromethane)

Procedure:

- Dissolve piperazine in a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the cooled solution with continuous stirring. The reaction is typically performed under controlled conditions to manage the exothermic nature of the reaction.[1]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
- Wash the reaction mixture with an alkaline medium, such as a saturated sodium bicarbonate solution, to neutralize any remaining acetic acid.[1]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude **1-acetyl piperazine**.
- The crude product can be further purified by recrystallization or column chromatography to yield a high-purity product.[1]

Experimental Protocol 2: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

This protocol details the synthesis of a key intermediate used in the development of various therapeutic agents.

Materials:

- 4-(1-Piperazinyl)phenol dihydrobromide
- Acetic acid anhydride
- Potassium carbonate
- 1,4-Dioxane
- Water

- Sodium hydrogen carbonate
- Diluted hydrochloric acid
- Ammonium hydroxide
- Ethanol

Procedure:

- A mixture of 33.8 parts of 4-(1-piperazinyl)-phenol dihydrobromide, 11.2 parts of acetic acid anhydride, and 42 parts of potassium carbonate in 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.
- After cooling, the reaction mixture is filtered, and the filtrate is evaporated to dryness.
- The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.
- The precipitated product is filtered off and then dissolved in a diluted hydrochloric acid solution.
- The aqueous solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide.
- The resulting product is filtered off and crystallized from ethanol to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Applications of 1-Acetylpirperazine in Medicinal Chemistry

The **1-acetylpirperazine** scaffold is a key component in a wide range of biologically active compounds. The following sections highlight its application in oncology and CNS disorders, with quantitative data on the biological activity of selected derivatives.

Anticancer Activity of 1-Acetylpirperazine Derivatives

1-Acetylpirperazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.

Compound	Cancer Cell Line	Biological Activity (GI ₅₀ , μ M)	Reference
Piperazine Derivative C505	K562 (Leukemia)	0.06 - 0.16	[2]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)	HUH7 (Liver)	4.64	[3]
1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c)	HEP3B (Liver)	1.67	[3]
1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c)	CAMA-1 (Breast)	1.22	[3]
1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e)	T47D (Breast)	0.31	[3]
Benzhydryl piperazine derivative 85	T47D (Breast)	0.44	
Benzhydryl piperazine derivative 86	T47D (Breast)	0.31	[4]
7-(piperazin-1-yl)oxazolo[4,5-g]quinoline derivative 5b	UO-31 (Renal)	0.16	

Central Nervous System (CNS) Activity of 1-Acetylpirperazine Derivatives

The **1-acetylpirperazine** moiety is also a key feature in compounds targeting the CNS, particularly for the treatment of neurodegenerative diseases and psychiatric disorders.

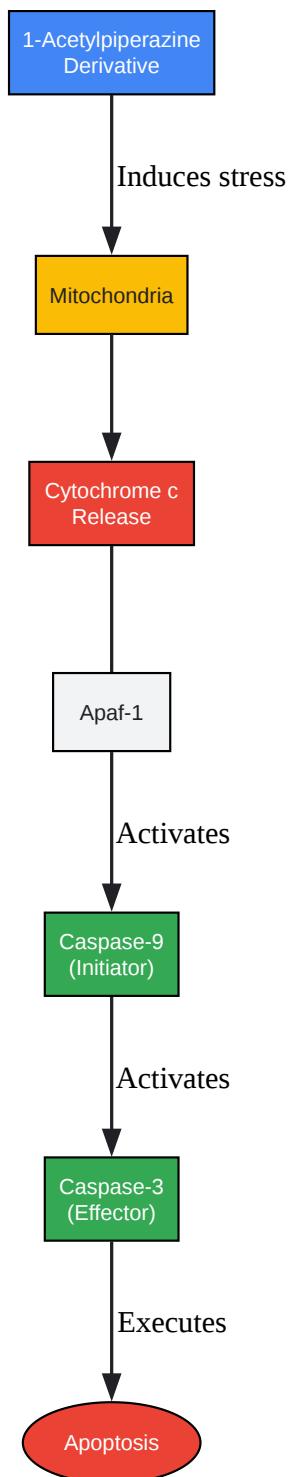
Compound	Target	Biological Activity (K_I , nM)	Reference
6-acetyl-7-{4-[4-(3-bromophenyl)piperazi n-1-yl]butoxy}-4-methylchromen-2-one (4)	5-HT _{1a} Receptor	0.78	[5][6]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazi n-1-yl]butoxy}-4-methylchromen-2-one (7)	5-HT _{1a} Receptor	0.57	[5][6]
Chalcone-piperazine derivative 4g	Acetylcholinesterase (AChE)	0.027 (IC ₅₀ , μ M)	
Chalcone-piperazine derivative 4g	Monoamine Oxidase B (MAO-B)	0.114 (IC ₅₀ , μ M)	

Signaling Pathways Modulated by 1-Acetylpirperazine Derivatives

The therapeutic effects of **1-acetylpirperazine** derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate key pathways implicated in their anticancer and neuroprotective activities.

Oncology: Induction of Caspase-Dependent Apoptosis

Several **1-acetylpirperazine** derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, through the activation of caspase cascades.

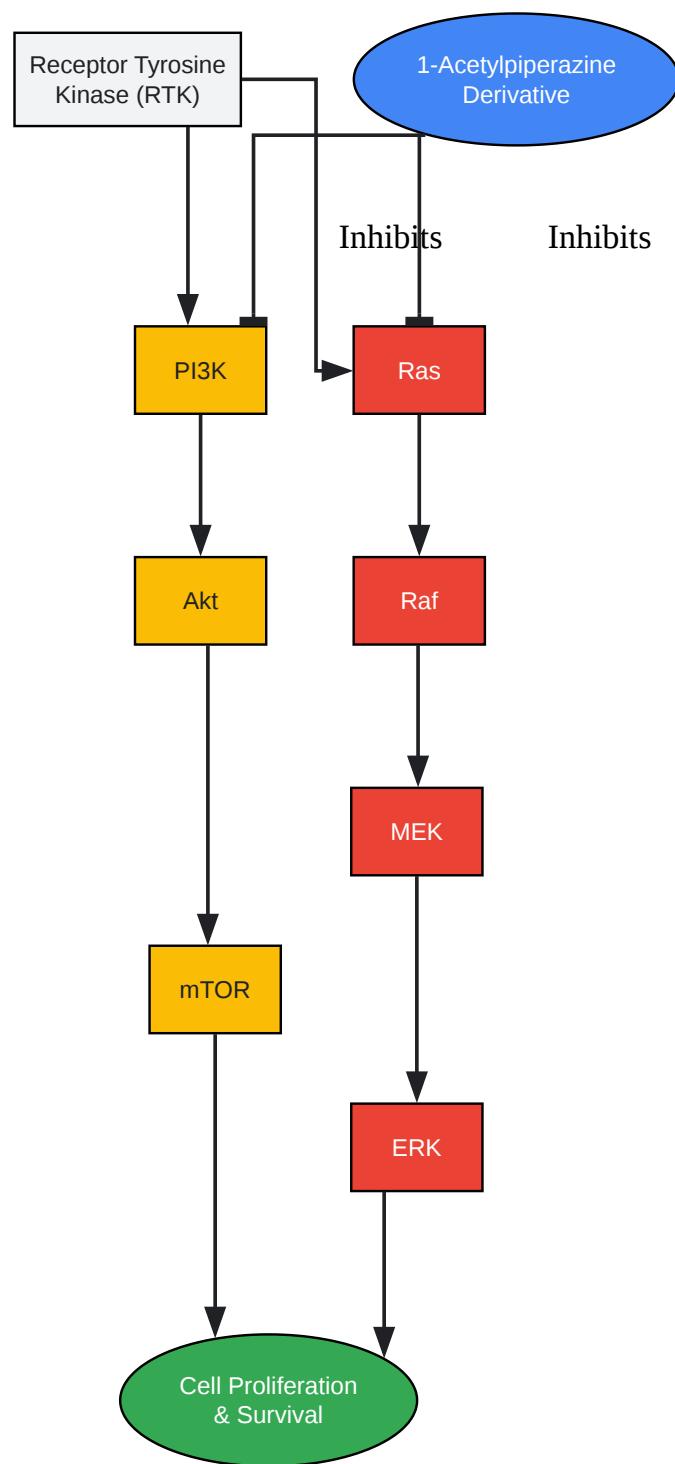


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Caption: Caspase-dependent apoptosis pathway induced by **1-acetylpirperazine** derivatives.

Oncology: Inhibition of PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are critical for cancer cell proliferation and survival. Certain piperazine derivatives have been shown to inhibit these pathways.[\[2\]](#)

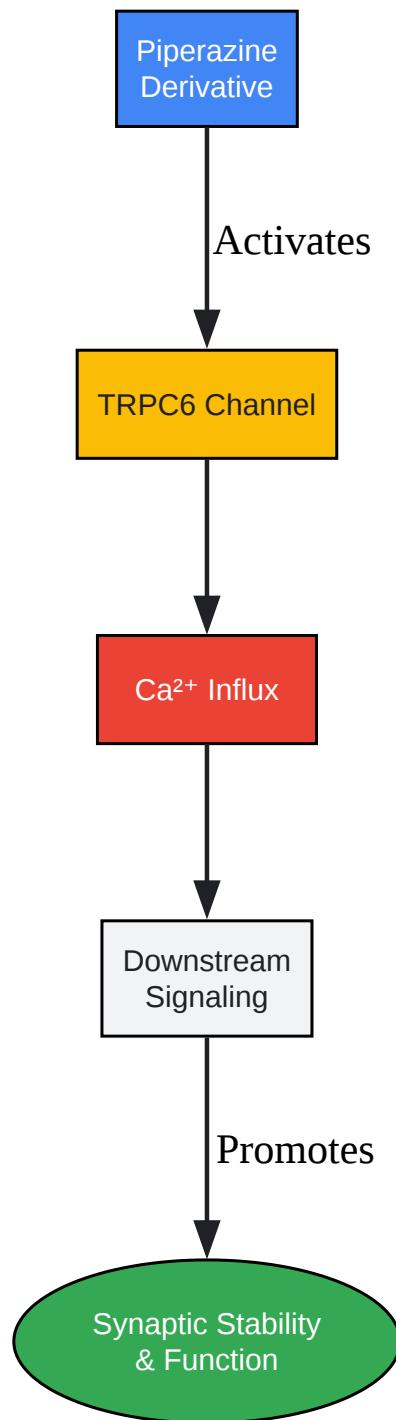


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Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by **1-acetylpirperazine** derivatives.

Neurodegenerative Disease: TRPC6 Signaling in Alzheimer's Disease

In the context of Alzheimer's disease, piperazine derivatives have been investigated as activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which plays a role in synaptic stability.[\[7\]](#)[\[8\]](#)

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Caption: TRPC6 signaling pathway activation by piperazine derivatives in Alzheimer's disease.

Conclusion

1-Acetylpirperazine is a cornerstone building block in medicinal chemistry, providing a versatile and readily functionalizable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant promise in a multitude of disease areas, most notably in oncology and CNS disorders. The ability to modulate key signaling pathways, such as those involved in apoptosis, cell proliferation, and synaptic function, underscores the therapeutic potential of this chemical class. The synthetic accessibility and the rich structure-activity relationship landscape of **1-acetylpirperazine** derivatives ensure their continued importance in the ongoing quest for new and effective medicines. This guide serves as a foundational resource for researchers and scientists in the field, providing essential data and methodologies to facilitate the design and synthesis of the next generation of **1-acetylpirperazine**-based drugs.

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